molecular formula C16H16N4O B2436557 2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide CAS No. 1797254-74-0

2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide

Cat. No.: B2436557
CAS No.: 1797254-74-0
M. Wt: 280.331
InChI Key: CMOJLQCRLBQVBQ-UHFFFAOYSA-N
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Description

2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Comparison with Similar Compounds

2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide can be compared with other indazole derivatives such as:

These comparisons highlight the unique biological activities and potential therapeutic applications of this compound.

Biological Activity

2-amino-4-methyl-N-(1-methyl-1H-indazol-6-yl)benzamide, with the CAS number 1797254-74-0, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its applications in cancer therapy, anti-inflammatory effects, and antimicrobial properties.

  • Molecular Formula : C16H16N4O
  • Molecular Weight : 280.32 g/mol
  • IUPAC Name : 2-amino-4-methyl-N-(1-methylindazol-6-yl)benzamide

1. Antitumor Activity

Recent studies indicate that compounds with indazole scaffolds exhibit significant antitumor properties. For instance, derivatives similar to this compound have been shown to inhibit various cancer cell lines effectively.

CompoundTargetIC50 (nM)Reference
CFI-400945PLK4<10
Compound 82aPim Kinases0.4 - 1.1
Compound 83Multiple Myeloma (MM1.S)640

The compound's mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For example, it has been noted that the indazole core interacts effectively with enzyme targets, leading to reduced tumor growth in xenograft models.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that indazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

3. Antimicrobial Properties

In addition to its anticancer and anti-inflammatory activities, this compound has shown promising antimicrobial effects against various pathogens. The specific mechanisms by which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.

Case Studies

Several case studies highlight the biological activity of similar indazole-containing compounds:

  • Case Study on Cancer Treatment :
    • A study evaluated the efficacy of an indazole derivative in a mouse model of colon cancer, demonstrating significant tumor reduction compared to control groups.
    • The study reported an IC50 value of less than 10 nM against PLK4, a kinase implicated in tumorigenesis.
  • Anti-inflammatory Research :
    • Another investigation focused on the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating autoimmune diseases.
  • Antimicrobial Evaluation :
    • A series of tests conducted against Gram-positive and Gram-negative bacteria indicated that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications at specific positions on the indazole and benzamide moieties can enhance potency and selectivity for various biological targets.

Properties

IUPAC Name

2-amino-4-methyl-N-(1-methylindazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-10-3-6-13(14(17)7-10)16(21)19-12-5-4-11-9-18-20(2)15(11)8-12/h3-9H,17H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOJLQCRLBQVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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